[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate is a synthetic organic compound that features a combination of chromen, indole, and phenylmethoxycarbonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. The process may start with the preparation of the chromen and indole intermediates, followed by coupling reactions to form the final product. Common reagents and conditions used in these reactions include:
Reagents: Chlorophenol, methyl ketones, indole derivatives, phenylmethoxycarbonyl chloride, and various catalysts.
Conditions: Solvent systems such as dichloromethane or ethanol, temperature control (ranging from -78°C to reflux), and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and chromen moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied for potential therapeutic applications.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could interact with various enzymes or receptors.
Industry
In the material science industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of [3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Examples include chromen derivatives , indole derivatives , and phenylmethoxycarbonylamino compounds .
[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate: can be compared with other compounds featuring chromen, indole, or phenylmethoxycarbonylamino groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27ClN2O7/c1-21-33(44-25-13-11-24(36)12-14-25)32(39)28-16-15-26(18-31(28)43-21)45-34(40)30(17-23-19-37-29-10-6-5-9-27(23)29)38-35(41)42-20-22-7-3-2-4-8-22/h2-16,18-19,30,37H,17,20H2,1H3,(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSICDIGJYLVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OCC5=CC=CC=C5)OC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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